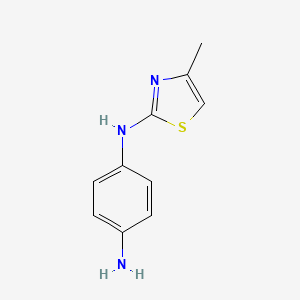

1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,4-diamine

Description

Significance of Thiazole (B1198619) and Diamine Scaffolds in Heterocyclic Chemistry Research

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry. It is a core component of numerous natural products and synthetic compounds with a wide array of pharmacological activities. Thiazole derivatives are known to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The versatility of the thiazole nucleus allows for extensive functionalization, enabling the fine-tuning of its biological and physical characteristics.

Similarly, the benzene-1,4-diamine (or p-phenylenediamine) scaffold is a crucial building block in the synthesis of polymers, dyes, and pharmaceuticals. Its derivatives are recognized for their interesting electronic properties and their ability to engage in various biological interactions. The presence of two amino groups on the benzene (B151609) ring provides multiple points for chemical modification, making it an attractive starting point for the development of new chemical entities.

Overview of Benzene-1,4-diamine Derivatives in Chemical Biology

In the realm of chemical biology, benzene-1,4-diamine derivatives have been investigated for a range of applications. Their structural motif is found in compounds that can interact with DNA, act as enzyme inhibitors, and serve as probes for biological processes. The mutagenicity and toxicity of some p-phenylenediamine (B122844) derivatives have also been a subject of study, highlighting the importance of careful structural design in the development of safe and effective therapeutic agents. nih.gov

Research Trajectory of 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,4-diamine and Related Compounds

While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, the research trajectory can be inferred from studies on closely related compounds. For instance, the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties, which start from p-phenylenediamine, suggests a viable synthetic pathway and a likely area of investigation for antibacterial activity. nih.gov The general synthetic strategy often involves the reaction of a substituted aminothiazole with a functionalized benzene derivative.

Research on N-thiazolyl-p-phenylenediamine derivatives often explores their potential as antimicrobial agents. Studies have shown that such compounds can exhibit promising activity against various bacterial strains. nih.govbohrium.com Furthermore, the structural alerts within the molecule, such as the thiazole ring and the aromatic diamine, suggest potential for investigation in other therapeutic areas, including oncology and inflammatory diseases, as indicated by patent literature on related structures. justia.com

The synthesis of the key precursor, 4-methylthiazole-2-amine, is a well-established process, typically achieved through the reaction of chloroacetone (B47974) with thiourea (B124793). mersin.edu.tr This readily available starting material facilitates the exploration of various derivatives, including the title compound.

Below is a table summarizing the types of research conducted on related N-thiazolyl-p-phenylenediamine derivatives:

| Research Area | Findings on Related Compounds | Potential Relevance to this compound |

| Synthesis | Synthesized from p-phenylenediamine and functionalized thiazoles. nih.gov | Suggests a straightforward synthetic route. |

| Antibacterial Activity | N-phenylacetamide derivatives with a thiazole moiety show activity against Xanthomonas species. nih.gov | Indicates a high probability of antimicrobial properties. |

| Anticancer Activity | Related thiazolidinone derivatives are explored for cancer treatment. justia.com | Points towards a potential avenue for oncological research. |

| Anti-inflammatory Activity | Thiazolyl-N-phenyl piperazines have demonstrated potent anti-inflammatory effects. nih.gov | Suggests that the compound could be investigated for anti-inflammatory properties. |

Scope and Academic Relevance of the Review for this compound

This review consolidates the existing, albeit indirect, academic knowledge surrounding this compound by examining the well-established importance of its constituent chemical scaffolds. The academic relevance of this compound lies in its potential to be a versatile platform for the development of new therapeutic agents. Its structure is amenable to further modification, allowing for the creation of a library of derivatives with potentially diverse biological activities. The synthesis is likely to be achievable through established chemical methods, making it an accessible target for academic research groups. The convergence of the biologically active thiazole and the versatile benzene-1,4-diamine moieties makes this compound a compelling subject for future investigations in medicinal chemistry and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

4-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-6-14-10(12-7)13-9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTIBNSKYMVQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001257113 | |

| Record name | N1-(4-Methyl-2-thiazolyl)-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-19-3 | |

| Record name | N1-(4-Methyl-2-thiazolyl)-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-(4-Methyl-2-thiazolyl)-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 1 N 4 Methyl 1,3 Thiazol 2 Yl Benzene 1,4 Diamine

Established Synthetic Pathways for 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,4-diamine

The construction of this molecule relies on established organic chemistry reactions, often involving multi-step sequences to build the necessary components before the final coupling.

Multi-step Synthesis Approaches

Multi-step synthesis is a common strategy for constructing complex molecules like this compound. These approaches involve a sequence of reactions to build the molecule piece by piece. A typical route might start with the synthesis of the 2-amino-4-methylthiazole (B167648) core, which is then coupled with a suitably protected p-phenylenediamine (B122844) derivative. nih.gov

For instance, a general multi-step synthesis could involve:

Protection of one amino group of p-phenylenediamine.

Conversion of the protected p-phenylenediamine into an isothiocyanate.

Reaction of the isothiocyanate with a precursor to form a thiourea (B124793) derivative.

Condensation of the thiourea with an α-haloketone to form the thiazole (B1198619) ring. nih.gov

Deprotection to yield the final product.

Another approach involves the initial synthesis of 2-amino-4-methylthiazole, which can be achieved by reacting chloroacetone (B47974) and thiourea. bohrium.com This intermediate is then coupled with a protected p-phenylenediamine derivative, followed by deprotection.

Condensation Reactions in Thiazole-Diamine Synthesis

Condensation reactions are pivotal in the synthesis of the thiazole ring and its attachment to the diamine. The Hantzsch thiazole synthesis is a classic example, involving the reaction of an α-haloketone with a thioamide. cutm.ac.inresearchgate.net In the context of this compound, this could involve the condensation of a thiourea derivative of p-phenylenediamine with chloroacetone. nih.gov

Three-component condensation reactions have also been developed for the efficient synthesis of thiazole derivatives, which can be adapted for this specific compound. organic-chemistry.org These reactions bring together multiple starting materials in a single step to form the desired product, often with high atom economy.

Nucleophilic Aromatic Substitution (SNAr) Methodologies

Nucleophilic aromatic substitution (SNAr) can be a viable method for forming the bond between the thiazole and the phenylenediamine moieties. This reaction typically requires an activated aromatic ring with a good leaving group, and a strong nucleophile. For SNAr to be effective, the benzene (B151609) ring would need to be substituted with strongly electron-withdrawing groups, and the reaction conditions would need to be carefully controlled. youtube.com

Cyclization Reactions for Thiazole Ring Formation

The formation of the thiazole ring itself is a critical cyclization reaction. The most common method is the Hantzsch synthesis, which involves the cyclization of an α-haloketone with a thiourea. cutm.ac.in For the target molecule, this would involve the reaction of chloroacetone with a thiourea derived from p-phenylenediamine.

Other cyclization strategies include:

The reaction of α-aminonitriles with carbon disulfide or isothiocyanates (Cook-Heilbron synthesis). cutm.ac.innih.gov

The rearrangement of α-thiocyanoketones. cutm.ac.in

Domino alkylation-cyclization reactions of propargyl bromides with thioureas. organic-chemistry.org

These methods provide various routes to the 2-aminothiazole (B372263) core, which can then be further functionalized.

Precursor and Intermediate Chemistry in the Synthesis of this compound

The synthesis of this compound relies on the careful preparation of key precursors and intermediates.

Common precursors include:

p-Phenylenediamine: The source of the diamine portion of the molecule. nih.gov

Chloroacetone: A common α-haloketone used in Hantzsch thiazole synthesis to provide the C4-methyl group. bohrium.com

Thiourea: A source of the sulfur and one of the nitrogen atoms in the thiazole ring. chemicalbook.com

Key intermediates in the synthesis often include:

Protected p-phenylenediamine: To control the reactivity of the two amino groups.

p-phenylene diisothiocyanate: A reactive intermediate for forming thiourea derivatives.

N-(4-aminophenyl)thiourea: A direct precursor to the final product in a Hantzsch-type synthesis.

2-Amino-4-methylthiazole: A key building block that can be synthesized separately and then coupled to the phenylenediamine moiety. chemicalbook.com

Characterization of Synthesized this compound and its Analogues

Once synthesized, the structure and purity of this compound and its analogues are confirmed using a variety of spectroscopic and analytical techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR spectroscopy is used to identify the different types of protons in the molecule and their chemical environments. For example, characteristic signals would be expected for the aromatic protons of the benzene ring, the thiazole ring proton, the methyl group protons, and the amine protons. bohrium.commdpi.com

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule, with distinct signals for the carbons in the thiazole and benzene rings, as well as the methyl carbon. bohrium.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be observed for the N-H stretching of the amine groups, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching of the thiazole and benzene rings. mdpi.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its molecular formula. nih.govbohrium.com

Interactive Data Table: Expected Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H-NMR | Signals for aromatic protons, thiazole proton, methyl protons, and amine protons. |

| ¹³C-NMR | Signals for aromatic carbons, thiazole carbons, and methyl carbon. |

| IR | N-H stretching, aromatic and aliphatic C-H stretching, C=N and C=C stretching. |

| HRMS | Molecular ion peak corresponding to the exact mass of the compound. |

An article on the chemical compound "this compound" cannot be generated as requested.

Following a comprehensive search for scientific literature, no specific data was found for the exact compound "this compound" corresponding to the required sections on spectroscopic analysis, structural elucidation, purity assessment, and derivatization strategies.

The search yielded results for structurally related but distinct compounds, primarily derivatives of 1,3,4-thiadiazole (B1197879) or other substituted thiazoles. Adhering to the strict instructions to focus solely on "this compound" and not introduce information outside this scope, it is not possible to provide a scientifically accurate and thorough article based on the available search results. Generating content without specific data would lead to speculation and inaccuracy, which is contrary to the core requirements of the request.

Structure Activity Relationship Sar Studies of 1 N 4 Methyl 1,3 Thiazol 2 Yl Benzene 1,4 Diamine and Its Analogues

Influence of Substituent Variation on the Benzene (B151609) Moiety on Biological Activity

Studies on related N-(thiazol-2-yl)-benzamide analogs have shown that the nature and position of substituents on the phenyl ring are key determinants of potency. For instance, in a series of compounds evaluated as antagonists for the Zinc-Activated Channel (ZAC), specific halogen substitutions were found to be critical. Analogs featuring a 5-bromo and 2-chloro substitution on the benzamide (B126) ring demonstrated notable activity. nih.gov The introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine, bromine), can enhance biological activity. libretexts.orglibretexts.org These groups alter the electronic landscape of the benzene ring, potentially improving interactions with target proteins. nih.govmdpi.com

Conversely, the addition of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), can also confer significant activity, as seen in studies of anti-tyrosinase agents. mdpi.com For example, a 4-hydroxy group on a benzylidene ring attached to a thiazole (B1198619) scaffold resulted in weak activity, but the addition of a second substituent at the 3-position, such as bromo or methoxy, increased the inhibitory potency. mdpi.com This indicates that a combination of electronic and steric factors governs the interaction with the target enzyme. Activating groups like amines (-NH2) and alkyls (-CH3) generally increase the electron density at the ortho and para positions, which can enhance the reactivity and binding at these sites. libretexts.orgbyjus.com

The table below summarizes the observed effects of various substituents on the benzene moiety on the biological activity of thiazole-containing compounds.

| Substituent Group | Position on Benzene Ring | Observed Effect on Biological Activity | Compound Series / Target |

| 5-Bromo, 2-Chloro | 5, 2 | Potent antagonism | ZAC Antagonists nih.gov |

| 4-Hydroxy | 4 | Weak inhibitory activity | Anti-tyrosinase agents mdpi.com |

| 3-Bromo, 4-Hydroxy | 3, 4 | Stronger inhibitory potency | Anti-tyrosinase agents mdpi.com |

| 3-Methoxy, 4-Hydroxy | 3, 4 | Increased inhibitory potency | Anti-tyrosinase agents mdpi.com |

| Nitro (-NO2) | ortho, meta, para | Influences crystal packing and electronic properties | N-(benzo[d]thiazol-2-yl)-nitrobenzamide mdpi.com |

Role of the Thiazole Ring Substituents in Modulating Bioactivity

The thiazole ring is a cornerstone of the molecule's biological activity, and modifications to its structure have profound effects. The substituents at positions 4 and 5 of the thiazole ring are particularly important for modulating potency and selectivity. nih.gov

In the parent compound, a methyl group is present at the C4 position of the thiazole ring. Studies on similar scaffolds have shown that the size and lipophilicity of the substituent at this position are critical. For some targets, substituents larger than a methyl group are tolerated, and lipophilic groups tend to produce better results. nih.gov Research on N-(thiazol-2-yl)-benzamide analogs revealed that replacing the C4-methyl group with hydrogen or a larger ethyl group led to a decrease in antagonistic activity at the ZAC receptor, highlighting the optimal nature of the methyl group for this specific target. nih.gov

Substitutions at the C5 position of the thiazole ring also significantly impact bioactivity. For instance, adding a methyl ester or a bromo group at C5 can drastically alter the compound's inhibitory profile. In the case of ZAC antagonists, a C5-methyl ester was found to be a key feature of the initial hit compound. nih.gov However, replacing this ester with a bromo group resulted in a 10-fold increase in potency, while replacing it with hydrogen led to a complete loss of activity. nih.gov This demonstrates the C5 position's sensitivity to substitution and its importance in target engagement.

The following table details how different substituents on the thiazole ring influence biological outcomes in related compound series.

| Substituent | Position on Thiazole Ring | Observed Effect on Biological Activity | Compound Series / Target |

| Methyl | 4 | Optimal for activity | ZAC Antagonists nih.gov |

| Ethyl | 4 | Decreased activity | ZAC Antagonists nih.gov |

| Hydrogen | 4 | Decreased activity | ZAC Antagonists nih.gov |

| Methyl Ester | 5 | Active, served as initial hit | ZAC Antagonists nih.gov |

| Bromo | 5 | 10-fold increase in potency | ZAC Antagonists nih.gov |

| Hydrogen | 5 | Complete loss of activity | ZAC Antagonists nih.gov |

| Furan / Bromothiophene | 4 | High antibacterial activity | 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids researchgate.net |

| Phenol | 2 | Beneficial for antibacterial activity | Heteroaryl(aryl) Thiazole Derivatives nih.gov |

Impact of Diamine Linkage Position and Functionalization on Activity Profiles

The amine groups themselves are key functional features. The secondary amine linked to the thiazole ring and the primary amine at the para position can both act as hydrogen bond donors, a common and vital interaction in drug-receptor binding. nih.gov In related structures, intermolecular N-H···N hydrogen bonds have been shown to be critical for stabilizing the crystal structure, indicating the strong potential for these groups to engage in similar interactions with amino acid residues in a protein target. nih.gov

Functionalization of these amine groups can significantly alter the activity profile. For example, in studies of 1,4-bis(arylsulfonamido)benzene derivatives, which also feature a 1,4-diamino substituted phenyl ring, N-alkylation of the amines to form N,N'-diacetic acids was a key step in generating potent inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.gov This suggests that converting the N-H donors into larger, more complex functional groups can introduce new interactions and improve potency.

Furthermore, the diamine motif is a feature in other biologically active scaffolds, such as bi-thiazole-2,2'-diamines, which have been identified as kinase inhibitors. nih.govresearchgate.net The presence of the diamine in these molecules is central to their ability to inhibit enzymes like JNK1, where they can act as both ATP- and substrate-competitive inhibitors. nih.gov This highlights the versatility of the diamine linkage in facilitating interactions within different types of binding pockets.

Conformational Analysis and Stereochemical Impact on Biological Potency

The three-dimensional shape (conformation) of a molecule is fundamental to its biological function, as it must adopt a specific orientation to bind effectively to its target. For N-aryl thiazole derivatives, the dihedral angle between the plane of the thiazole ring and the plane of the benzene ring is a key conformational parameter. mdpi.com

Computational and crystallographic studies of structurally similar molecules, such as N-(Thiazol-2-yl) benzamide, reveal that these molecules are generally non-planar. mdpi.comresearchgate.net The dihedral angle can vary significantly depending on the substitution pattern, particularly due to steric hindrance from ortho-substituents on the phenyl ring. mdpi.com For example, an ortho-nitro substituent can cause a significant twist, resulting in a dihedral angle of nearly 68°, whereas a meta-nitro substituent allows for a much more planar conformation with a dihedral angle of about 17°. mdpi.com This rotational freedom around the amine linkage allows the molecule to adopt different spatial arrangements, which can be critical for optimizing interactions within a binding site.

While 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,4-diamine itself is not chiral, the introduction of stereocenters through substitution would have a significant impact on biological potency. Stereochemistry is known to be a crucial factor for the biological activity of many compounds, as biological targets like enzymes and receptors are chiral. nih.gov Different stereoisomers (enantiomers or diastereomers) of a drug can exhibit vastly different potencies and pharmacological effects because one isomer may fit into the target's binding site much more effectively than the others. nih.gov This stereospecificity often arises from the precise three-dimensional arrangement of functional groups that are required for optimal interaction. Therefore, any synthetic strategy that introduces chiral substituents onto the scaffold would need to carefully consider the stereochemical outcomes, as it is highly probable that the biological activity would reside predominantly in a single isomer. nih.gov

Mechanistic Investigations of 1 N 4 Methyl 1,3 Thiazol 2 Yl Benzene 1,4 Diamine at the Molecular and Cellular Levels

Elucidation of Molecular Targets

The molecular interactions of a compound are fundamental to its biological effects. For thiazole (B1198619) and thiadiazole derivatives, these interactions often involve enzymes, proteins, and nucleic acids.

Enzyme Inhibition Studies

Derivatives containing thiazole and thiadiazole rings have been investigated as inhibitors of various enzymes.

Lysine-Specific Demethylase 1 (LSD1): Certain compounds with a thiadiazole-benzamide structure have been identified as specific inhibitors of LSD1 enzyme activity. For example, T-448, a 1,3,4-thiadiazol-2-yl benzamide (B126) derivative, was found to be a potent inhibitor of LSD1, an enzyme implicated in epigenetic regulation and associated with neurodevelopmental disorders. nih.gov

Caspase 8: While direct inhibition is not commonly reported, related structures like 1,4-benzothiazine analogs have been shown to activate caspases, including caspase-8, as part of inducing apoptosis (programmed cell death).

GlcN-6-P Synthase: Glucosamine-6-phosphate (GlcN-6-P) synthase is a target for antimicrobial and antidiabetic agents. Various heterocyclic compounds, including those with triazole structures, have been studied as potential inhibitors of this enzyme. nih.gov

Table 1: Examples of Enzyme Inhibition by Structurally Related Compounds

| Enzyme Target | Example Inhibitor Class | Observed Effect |

| LSD1 | 1,3,4-Thiadiazole (B1197879) Derivatives | Inhibition of demethylase activity nih.gov |

| Tyrosinase | Benzothiazole Derivatives | Competitive inhibition nih.gov |

| GlcN-6-P Synthase | Triazole-based Compounds | Putative inhibition based on docking nih.gov |

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is a significant area of drug discovery. Small molecules can either disrupt or stabilize these interactions to alter cellular functions. While no specific data exists for 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,4-diamine, the general principle is that heterocyclic compounds can bind to protein interfaces or allosteric sites, thereby affecting the formation or stability of protein complexes.

Nucleic Acid Interaction Mechanisms

The interaction of small molecules with DNA can lead to significant cellular consequences, including the inhibition of replication and the induction of cell death.

DNA Biosynthesis Inhibition: Some heterocyclic compounds can interfere with DNA synthesis by inhibiting key enzymes like topoisomerases or by intercalating into the DNA structure.

DNA Fragmentation: A number of 1,3,4-thiadiazole and 1,10-phenanthroline (B135089) derivatives have been shown to bind to DNA, in some cases showing a preference for non-canonical structures like G-quadruplexes found in telomeres. nih.govresearchgate.net This binding can lead to DNA damage and fragmentation, a hallmark of apoptosis. Studies on fatty acid derivatives of 1,3,4-thiadiazole have also indicated binding to the minor groove of DNA. nih.gov

Cellular Pathway Perturbations Induced by this compound

Perturbations at the molecular level culminate in broader effects on cellular pathways that govern cell fate.

Apoptotic Pathway Induction

Apoptosis is a critical process for removing damaged or unwanted cells. Numerous studies on related heterocyclic compounds have demonstrated the ability to trigger this pathway. For instance, certain N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been shown to induce apoptosis through a caspase-dependent mechanism in cancer cell lines. researchgate.net The activation of initiator caspases (like Caspase-8) and executioner caspases is a central feature of this process.

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that controls cell division. Disruption of this cycle can halt the proliferation of cells, which is a key strategy in cancer therapy. Some thiazole-containing compounds have been reported to cause cell cycle arrest, for example, at the G0/G1 phase, thereby inhibiting cell proliferation.

Table 2: Summary of Potential Cellular Effects Based on Analogous Compounds

| Cellular Process | Potential Mechanism | Consequence |

| Apoptosis | Caspase activation, DNA fragmentation | Programmed cell death researchgate.net |

| Cell Cycle | Arrest at specific checkpoints (e.g., G0/G1) | Inhibition of cell proliferation |

| DNA Integrity | Binding to DNA grooves or quadruplexes | Disruption of DNA replication and repair nih.govnih.gov |

Inhibition of Mycobacterial Mycolic Acid Transporters

Mycolic acids are essential components of the mycobacterial cell wall, providing a robust permeability barrier and contributing to the intrinsic resistance of mycobacteria to many antibiotics. The transport of mycolic acids across the inner membrane is a critical step in cell wall biosynthesis and is mediated by transporters, with MmpL3 being a key and essential player in this process. Inhibition of MmpL3 has been identified as the mechanism of action for several structurally diverse antimycobacterial compounds.

While direct evidence linking this compound to MmpL3 inhibition is not currently documented, the thiazole scaffold is present in various compounds investigated for their antimycobacterial properties. The general mechanism of MmpL3 inhibitors involves binding to the transporter protein, which disrupts its function and leads to the accumulation of trehalose (B1683222) monomycolate (TMM), the substrate of MmpL3, in the cytoplasm. This blockage prevents the translocation of mycolic acids to the periplasm, thereby inhibiting the formation of the outer mycomembrane and leading to bacterial death.

Several classes of MmpL3 inhibitors have been identified, including adamantyl ureas, 1,2-diamines like SQ109, and various heterocyclic compounds. The diversity of chemical scaffolds targeting MmpL3 suggests that the transporter may have multiple binding sites or can be inhibited through different conformational changes.

Table 1: Examples of MmpL3 Inhibitors and their Chemical Class

| Compound Class | Example Compound(s) |

| Adamantyl Ureas | AU1235 |

| 1,2-Diamines | SQ109 |

| Pyrroles | BM212 |

| Tetrahydropyrazolopyrimidines | THPP1 |

| Indolecarboxamides | NITD-304, NITD-349 |

It is plausible that novel thiazole-containing compounds, such as this compound, could exert their antimycobacterial effect through a similar mechanism by targeting MmpL3 or other components of the mycolic acid transport machinery. However, dedicated biochemical and genetic studies are required to confirm this hypothesis.

Intracellular Accumulation and Distribution Studies

The ability of an antibacterial agent to penetrate the host cell and accumulate at the site of infection is crucial for its efficacy against intracellular pathogens like Mycobacterium tuberculosis. Macrophages are the primary host cells for mycobacteria, and the intracellular environment presents a unique set of challenges for drug delivery and activity.

Currently, there is no specific data available on the intracellular accumulation and distribution of this compound within infected macrophages. However, for other antimycobacterial agents, studies have shown that factors such as lipophilicity, charge, and interaction with host cell transporters can significantly influence their intracellular concentration. An optimal intracellular-to-extracellular concentration ratio is often sought to maximize efficacy while minimizing host cell toxicity.

The distribution of a drug within different subcellular compartments of the macrophage, such as the phagosome where mycobacteria reside, is also a critical determinant of its activity. Some drugs may accumulate preferentially in acidic compartments like the phagolysosome, which can be advantageous for targeting mycobacteria. Advanced imaging techniques and analytical methods are typically employed to investigate the subcellular localization of antimicrobial compounds. Future studies on this compound would need to address these aspects to understand its potential as an intracellularly active agent.

Resistance Mechanisms to this compound and its Analogues

The emergence of drug resistance is a major obstacle in the treatment of tuberculosis. For any new antimycobacterial agent, understanding the potential mechanisms of resistance is of paramount importance.

Given the lack of specific studies on this compound, we can infer potential resistance mechanisms based on its putative class of action. If this compound or its analogues were to target MmpL3, a primary mechanism of resistance would likely involve mutations in the mmpL3 gene.

Research on other MmpL3 inhibitors has consistently shown that single nucleotide polymorphisms (SNPs) in the mmpL3 gene can confer resistance. These mutations often result in amino acid substitutions in the MmpL3 protein, which can either prevent the drug from binding to its target or alter the protein's conformation in such a way that it remains functional despite the presence of the inhibitor.

Table 2: Common Amino Acid Substitutions in MmpL3 Conferring Resistance to Inhibitors

| MmpL3 Inhibitor | Amino Acid Substitution(s) |

| Adamantyl Urea (AU1235) | F255L, A249P, A677V |

| SQ109 | G253E, T311I |

| BM212 | Y252C |

| THPP1 | F255L |

It is important to note that cross-resistance between different MmpL3 inhibitors can occur if the resistance-conferring mutations affect a common binding site or a region critical for the conformational changes induced by multiple drugs. However, some mutations provide resistance to a specific class of inhibitors, suggesting distinct binding interactions.

Other potential resistance mechanisms, although less commonly associated with MmpL3 inhibitors, could include drug efflux, where the compound is actively pumped out of the bacterial cell, or enzymatic modification of the drug. To fully characterize the resistance profile of this compound, selection of resistant mutants and subsequent whole-genome sequencing would be necessary.

Preclinical Biological Activity Spectrum of 1 N 4 Methyl 1,3 Thiazol 2 Yl Benzene 1,4 Diamine

Anticancer and Cytotoxic Activities (In Vitro Studies)

The thiazole (B1198619) scaffold is a key component in the design of new anticancer agents. Research into various derivatives has shown that these compounds can induce cytotoxic effects across a range of human cancer cell lines, operating through different mechanisms to inhibit cell growth and proliferation.

Activity against Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

Thiazole derivatives have demonstrated notable cytotoxic activity against well-characterized breast cancer cell lines, including the estrogen receptor-positive MCF-7 cells and the triple-negative MDA-MB-231 cells. For instance, a novel 1,3-thiazole analog, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), exhibited potential antiproliferative activity against both MDA-MB-231 and MCF-7 breast cancer cells. nih.gov In other studies, various newly synthesized 1,3,4-thiadiazole (B1197879) derivatives have also shown significant cytotoxic effects. One study found that all tested compounds demonstrated higher cytotoxic activity against the MDA-MB-231 breast cancer cell line compared to other cell lines. nih.gov Similarly, other research has highlighted that most of the tested thiazole and 1,3,4-thiadiazole derivatives showed remarkable anti-breast cancer activity against the MCF-7 cell line. mdpi.comnih.gov The cytotoxic activities of some derivatives were found to be comparable to or even better than reference drugs like imatinib. nih.gov

| Compound Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 1,3-Thiazole Analog (BTHP) | MCF-7, MDA-MB-231 | Potential antiproliferative activity | nih.gov |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl) acetamide (B32628) derivatives | MDA-MB-231 | Higher cytotoxic activity compared to other cell lines; some compounds more potent than imatinib. | nih.gov |

| Thiazole and 1,3,4-Thiadiazole Derivatives | MCF-7 | Good inhibitory effect. | nih.gov |

Efficacy against Liver Cancer Cell Lines (e.g., HepG-2)

The cytotoxic potential of thiazole and its related derivatives extends to hepatocellular carcinoma. Studies evaluating these compounds against the HepG-2 cell line have shown promising results. For example, a series of newly synthesized thiazole-based heterocycles displayed antitumor activities against HepG-2 cells. nih.gov In another study, newly synthesized 5-aryl-1,3,4-thiadiazole-based compounds were evaluated for their cytotoxicity against HepG2 cancer cells, with some compounds displaying high activity. nih.gov The research indicates that the 1,3,4-thiadiazole core is a viable scaffold for developing agents with efficacy against liver cancer. nih.gov

| Compound Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Thiazole-based heterocycles | HepG-2 | Displayed antitumor activities. | nih.gov |

| 5-Aryl-1,3,4-thiadiazole-based compounds | HepG-2 | High cytotoxic activity observed for some derivatives. | nih.gov |

Broad-Spectrum Cytotoxicity against Diverse Cancer Cell Lines (e.g., HCT-116, J774A.1, HT-29, Jurkat, A549, EAC, DLA)

The anticancer activity of thiazole derivatives is not limited to breast and liver cancer. A broader spectrum of cytotoxicity has been observed across various cancer cell lines.

Colon Cancer: Derivatives have been tested against colorectal carcinoma cell lines such as HCT-116 and HT-29. Thiazole-based heterocycles have shown cytotoxic activity against HCT-116 cells. nih.gov Similarly, various 1,3,4-thiadiazole derivatives have been assessed against the HT-29 colon cancer cell line. scispace.comnih.gov

Lung Cancer: The A549 human lung carcinoma cell line has been used to evaluate the cytotoxic potential of thiazole-naphthalene derivatives, with many compounds exhibiting moderate to potent antiproliferative activity. nih.gov

Leukemia: The Jurkat cell line, a model for T-cell leukemia, has been used to test the cytotoxicity of certain thiadiazole derivatives, with some showing inhibitory effects on cell viability. nih.gov

Ascites Carcinoma: In vivo studies using murine models have demonstrated the antitumor activity of thiazole derivatives against Ehrlich Ascites Carcinoma (EAC). nih.govnih.govscialert.net These compounds have been shown to inhibit tumor progression and reduce tumor growth. mdpi.comscialert.net Similarly, the anti-tumor activity of various compounds has been evaluated against Dalton's Lymphoma Ascites (DLA) cells, showing in vitro cytotoxic activity. nih.gov

Macrophage-like Cells: The murine macrophage-like cell line J774A.1 has been utilized in studies, although often to investigate immunological responses rather than direct cytotoxicity. nih.govcytion.com

| Cell Line | Cancer Type | Compound Type | Observed Effect | Reference |

|---|---|---|---|---|

| HCT-116 | Colorectal Carcinoma | Thiazole-based heterocycles | Displayed antitumor activities. | nih.gov |

| HT-29 | Colon Cancer | 1,3,4-Thiadiazole derivatives | Cytotoxicity assessment performed. | scispace.comnih.gov |

| A549 | Lung Carcinoma | Thiazole-naphthalene derivatives | Moderate to potent antiproliferative activity. | nih.gov |

| Jurkat | T-cell Leukemia | N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides | Nanomolar level antiproliferative potency. | nih.gov |

| EAC | Ehrlich Ascites Carcinoma | Thiazole derivatives | Anticancer and antioxidant properties observed in vivo. | nih.govnih.gov |

| DLA | Dalton's Lymphoma Ascites | Herbal extracts | In vitro cytotoxic activity observed. | nih.gov |

Selectivity Profiles in Normal vs. Cancer Cell Lines

A crucial aspect of anticancer drug development is selective toxicity towards cancer cells while sparing normal, healthy cells. Several studies on thiazole and thiadiazole derivatives have addressed this by comparing their cytotoxicity in cancerous versus non-cancerous cell lines. For instance, certain 5-aryl-1,3,4-thiadiazole-based compounds showed high selective cytotoxicity towards cancerous cells over normal mammalian Vero cells. nih.gov In another study, specific benzene (B151609) homologues tethered with 1,2,4-triazole (B32235) and 1,3,4-thiadiazole motifs were screened for their cytotoxic activity on a normal human lung fibroblast (WI38) cell line, revealing low cytotoxicity against these normal cells for some compounds. mdpi.com Similarly, other research indicated that newly synthesized compounds had good effects on cancer cells with safe effects on normal cells. mdpi.com This suggests that the thiazole scaffold can be modified to achieve a favorable selectivity index, a promising characteristic for potential therapeutic agents.

Antimicrobial Activities (In Vitro Studies)

In addition to their anticancer properties, thiazole derivatives are well-known for their antimicrobial potential. The heterocyclic thiazole ring is a component of several clinically used antibiotics.

Antibacterial Efficacy (Gram-positive and Gram-negative strains)

A significant body of research has demonstrated that thiazole-based compounds exhibit broad-spectrum antibacterial activity. Numerous synthesized thiazole derivatives have been tested against a panel of both Gram-positive bacteria (like Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (like Escherichia coli and Klebsiella pneumoniae). The majority of the tested thiazole derivatives in several studies have exhibited satisfactory antibacterial activity towards both types of bacterial species. nih.gov The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential bacterial cellular processes. The structure-activity relationship analyses reveal that different substitutions on the thiazole ring can significantly influence the potency and spectrum of antibacterial action. mdpi.com

Antifungal Efficacy

No specific preclinical studies detailing the in vitro or in vivo antifungal efficacy of 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,4-diamine were found. While research exists on the antifungal properties of various thiazole and thiadiazole derivatives, data pertaining directly to this compound, including activity against specific fungal species or minimum inhibitory concentration (MIC) values, is not available in the searched scientific literature. nih.govnih.govmdpi.comwjpmr.commdpi.comscielo.br

Antitubercular Activity against Mycobacterium tuberculosis strains

Preclinical data on the antitubercular activity of this compound against Mycobacterium tuberculosis strains, such as H37Rv or multi-drug resistant (MDR) strains, were not located in the available literature. Studies have been conducted on various diamine scaffolds and 1,3,4-thiadiazole derivatives for their potential against tuberculosis, but specific findings regarding the inhibitory concentrations or efficacy of the subject compound are absent. nih.govresearchgate.netdovepress.comnewtbdrugs.org

Antiparasitic Activity (e.g., Leishmania spp.)

Investigations into the antiparasitic activity of this compound, particularly against protozoa such as Leishmania species, did not yield any specific results. The body of research on related heterocyclic structures, including 4-phenyl-1,3-thiazol-2-amines and 1,3,4-thiadiazole derivatives, indicates that this class of compounds is of interest for antiparasitic drug discovery; however, data for the specific molecule is not documented in the searched sources. nih.govnih.govmdpi.comunl.pt

Other Pharmacological Activities (Preclinical Studies)

Anticonvulsant Activity in Animal Models

A search for preclinical studies evaluating the anticonvulsant properties of this compound in established animal models, such as the maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure tests, did not return any specific findings. While the broader classes of thiazole and 1,3,4-thiadiazole derivatives have been explored for anticonvulsant potential, no such data is available for this particular compound. tsijournals.comfrontiersin.orgmdpi.com

Anti-inflammatory Properties (In Vitro Assays)

No dedicated in vitro studies on the anti-inflammatory properties of this compound were identified. Research into related compounds, such as N-adamantyl-4-methylthiazol-2-amine, has shown anti-inflammatory effects, but specific assays measuring the inhibition of inflammatory mediators or enzymes by this compound are not reported in the reviewed literature. nih.govorientjchem.orgnih.gov

Antioxidant Properties (In Vitro Assays)

Specific in vitro data quantifying the antioxidant properties of this compound, such as DPPH radical scavenging activity or ferric reducing antioxidant power (FRAP), could not be located. Although various thiazole, benzothiazole, and N-methyl-1,3,4-thiadiazol-2-amine derivatives have been assessed for their antioxidant potential, no such studies were found for the subject compound. nih.govresearchgate.netresearchgate.netnih.govmdpi.com

Based on the information available, there is no specific preclinical data on the antiviral properties of the compound this compound. Scientific literature within the search results does not detail studies that have specifically investigated this molecule for its efficacy against any type of virus.

While research has been conducted on broader categories of related chemical structures, such as thiazolides, 1,3,4-thiadiazole derivatives, and thiazolidin-4-one derivatives, which have shown varying degrees of antiviral activity against a range of viruses, these findings are not directly applicable to this compound. The antiviral profile of a specific compound cannot be inferred from that of its general chemical class.

Therefore, a detailed account of the antiviral properties, including research findings and data tables for this compound, cannot be provided.

Computational Chemistry and Molecular Modeling of 1 N 4 Methyl 1,3 Thiazol 2 Yl Benzene 1,4 Diamine

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,4-diamine, within the active site of a target protein.

The process would begin with the identification of a potential biological target. Given that thiazole (B1198619) derivatives are known to exhibit a wide range of pharmacological activities, including the inhibition of kinases, a relevant protein kinase, for instance, Epidermal Growth Factor Receptor (EGFR), could be selected as a hypothetical target. nih.govmdpi.com The three-dimensional crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

The ligand, this compound, would be constructed and its energy minimized using computational chemistry software. Molecular docking simulations would then be performed to place the ligand into the binding site of the protein. The results are typically scored based on the predicted binding energy, with lower values indicating a more favorable interaction.

The analysis of the docked pose would reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. nih.govacs.org For instance, the nitrogen and sulfur atoms of the thiazole ring, as well as the amine groups of the benzene (B151609) diamine moiety, could act as hydrogen bond donors or acceptors. The aromatic rings could engage in hydrophobic and pi-stacking interactions with corresponding residues in the binding pocket.

Illustrative Molecular Docking Results: This table presents hypothetical data for illustrative purposes.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| EGFR | This compound | -8.5 | Met793 | Hydrogen Bond |

| EGFR | This compound | Leu718 | Hydrophobic | |

| VEGFR-2 | This compound | -7.9 | Cys919 | Hydrogen Bond |

| VEGFR-2 | This compound | Val848 | Hydrophobic |

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of a molecule. eurjchem.com These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties. For this compound, DFT calculations could be performed to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial in understanding the molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability. A smaller gap suggests that the molecule is more reactive. acs.org

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. Red-colored regions indicate electron-rich areas (nucleophilic), while blue-colored regions represent electron-deficient areas (electrophilic). This information is valuable for understanding potential intermolecular interactions, including hydrogen bonding.

Illustrative DFT Calculation Results: This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.2 D |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds. For this compound, a pharmacophore model could be developed to highlight its key features, such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening of large chemical databases to identify other molecules that share the same pharmacophoric features and are therefore likely to exhibit similar biological activity. researchgate.netjddtonline.info This approach can accelerate the discovery of novel lead compounds. The virtual screening process would involve filtering a database of compounds against the pharmacophore model, followed by molecular docking of the hits to refine the selection and prioritize candidates for experimental testing.

Illustrative Pharmacophoric Features: This table presents hypothetical data for illustrative purposes.

| Feature | Description |

|---|---|

| Hydrogen Bond Acceptor | Nitrogen atom in the thiazole ring |

| Hydrogen Bond Donor | Amine groups on the benzene ring |

| Aromatic Ring | Benzene ring |

| Aromatic Ring | Thiazole ring |

| Hydrophobic Group | Methyl group on the thiazole ring |

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their complexes over time. nih.gov An MD simulation of the this compound-protein complex, obtained from molecular docking, would provide insights into the stability of the binding and the flexibility of the ligand and protein.

Key parameters analyzed from an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates their structural stability, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. The analysis of hydrogen bonds and other interactions throughout the simulation can confirm the stability of the binding mode predicted by molecular docking. researchgate.netbiointerfaceresearch.com

Illustrative Molecular Dynamics Simulation Parameters: This table presents hypothetical data for illustrative purposes.

| Parameter | Description |

|---|---|

| Simulation Time | 100 ns |

| RMSD of Protein Backbone | A measure of the protein's structural stability over time |

| RMSD of Ligand | A measure of the ligand's stability within the binding pocket |

| RMSF of Active Site Residues | Indicates the flexibility of amino acids interacting with the ligand |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained |

Future Directions and Emerging Research Avenues for 1 N 4 Methyl 1,3 Thiazol 2 Yl Benzene 1,4 Diamine Research

Exploration of Novel Synthetic Methodologies

The efficiency, cost-effectiveness, and environmental impact of a compound's synthesis are critical for its viability in research and development. Future research will likely focus on moving beyond traditional multi-step synthetic protocols towards more elegant and sustainable methods.

Key areas of exploration include:

One-Pot Synthesis: Developing one-pot reactions, where multiple reaction steps are carried out in the same vessel, can significantly improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste.

Green Chemistry Approaches: The use of eco-friendly biocatalysts, such as chitosan-based hydrogels, is a promising direction. mdpi.comnih.gov These catalysts are often reusable, biodegradable, and can facilitate reactions under milder conditions. mdpi.com

Ultrasound and Microwave-Assisted Synthesis: Employing non-conventional energy sources like ultrasonic irradiation can accelerate reaction rates, increase yields, and lead to cleaner reactions by providing localized energy more efficiently than conventional heating. mdpi.comnih.gov

Solid-Phase Organic Synthesis (SPOS): This technique, which involves attaching the starting material to a solid support (like a resin), simplifies the purification process and is highly amenable to automation and the creation of compound libraries.

These advanced methodologies promise not only to streamline the production of 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,4-diamine but also to facilitate the rapid synthesis of a diverse array of its derivatives for further study.

Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening

Understanding the Structure-Activity Relationship (SAR) is fundamental to optimizing a molecule's desired properties, be it therapeutic efficacy or material performance. Future research will leverage high-throughput technologies to rapidly generate and screen large libraries of compounds related to this compound.

Key Methodologies:

| Technology | Application in SAR Studies | Potential Insights |

| Combinatorial Chemistry | Parallel synthesis of a large number of derivatives by systematically varying substituents on the thiazole (B1198619) and benzene (B151609) rings. | Identification of key functional groups responsible for activity, leading to the development of pharmacophore models. |

| High-Throughput Screening (HTS) | Automated, rapid testing of the synthesized library of compounds against a panel of biological targets (e.g., enzymes, receptors, cancer cell lines). omicstutorials.com | Rapid identification of "hit" compounds with desired activity, prioritization of leads for further development, and elucidation of selectivity profiles. |

By combining these approaches, researchers can efficiently map the chemical space around the core structure. This will allow for the rational design of next-generation analogs with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles, accelerating the journey from a lead compound to a viable candidate for specific applications. nih.gov

Deepening Mechanistic Understanding via Omics Technologies

To truly understand the impact of this compound within a biological system, a holistic view is required. "Omics" technologies, which allow for the large-scale study of biological molecules, offer a powerful toolkit to move beyond single-target interactions and uncover the broader mechanism of action. omicstutorials.comebrary.net

Emerging Omics Approaches:

Proteomics: This involves the large-scale analysis of proteins. Using techniques like mass spectrometry, researchers can compare the proteome of cells before and after treatment with the compound. creative-proteomics.comresearchgate.net This can reveal not only the intended protein target but also unintended off-target interactions that could be responsible for efficacy or side effects. creative-proteomics.com For thiazole-containing antibiotics, proteomics has been used to identify their inhibitory effects on the proteasome, a key cellular machinery for protein degradation. nih.gov

Metabolomics: This is the study of metabolites within a cell or organism. By analyzing how the compound alters metabolic pathways, researchers can gain insights into its functional effects. nih.govresearchgate.net For drugs containing a thiazole ring, understanding their biotransformation is crucial, as metabolites can be either active or potentially toxic. nih.govfz-juelich.de

Genomics and Transcriptomics: These technologies analyze an organism's complete set of DNA (genome) or RNA transcripts (transcriptome), respectively. nih.gov They can be used to identify genetic factors that may influence a subject's response to the compound or to see how the compound alters gene expression, revealing the cellular pathways it modulates. nih.govcdfd.org.in

Integrating data from these different omics layers provides a systems-level understanding of the compound's biological footprint, enabling more precise predictions of its effects and guiding further development. ebrary.net

Development of Advanced In Vitro and Animal Models for Efficacy Evaluation

As a deeper understanding of the compound's mechanism is gained, evaluating its efficacy will require sophisticated biological models that accurately recapitulate specific disease states. Given the known anticancer potential of many thiazole derivatives, future research will likely focus on developing tailored models for oncology. globalresearchonline.netmdpi.com

Future Model Systems:

3D Organoid and Spheroid Cultures: Moving beyond traditional 2D cell cultures, 3D models more closely mimic the complex microenvironment of a tumor, including cell-cell interactions and nutrient gradients. Testing the compound on organoids derived from patient tumors could provide a more accurate prediction of its clinical efficacy.

Patient-Derived Xenograft (PDX) Models: These animal models are created by implanting tumor tissue from a human patient into an immunocompromised mouse. PDX models are considered a gold standard for preclinical cancer research as they retain the heterogeneity and genetic characteristics of the original human tumor.

Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry specific cancer-causing mutations, allowing researchers to study the compound's effect in the context of a particular genetic driver of disease.

Specialized Cell-Based Assays: Based on proteomic and genomic data, researchers can develop specific assays to test the compound's activity against newly identified targets, such as specific protein kinases or transcription factors, which are often dysregulated in cancer. nih.gov

The use of these advanced models will be critical for validating the therapeutic potential of this compound and its optimized derivatives, providing the robust data needed to justify progression towards clinical studies.

Investigation into Non-Medicinal Applications (e.g., Materials Science, Photocatalysis)

The unique electronic properties of the thiazole ring open up exciting possibilities beyond medicine. The electron-accepting nature of the thiazole heterocycle makes it a valuable building block for organic semiconductors. nih.govresearchgate.net This suggests a promising future for this compound and related structures in the field of materials science.

Potential Non-Medicinal Research Areas:

| Field | Potential Application of Thiazole-based Compounds |

| Organic Electronics | Development of materials for Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and organic solar cells. semanticscholar.orgresearchgate.net |

| Polymer Science | Synthesis of novel thiazole-based polymers with tailored electronic and morphological properties for use in plastic electronics and photovoltaic devices. rsc.orgnih.govresearchgate.net |

| Luminescent Materials | Creation of thiazole-containing Metal-Organic Frameworks (MOFs) and coordination polymers that exhibit luminescence, with potential uses in sensors and solid-state lighting. mdpi.com |

| Porous Polymers | Design of thiazolothiazole-linked porous organic polymers for applications such as selective gas uptake (e.g., CO2 capture). rsc.orgrsc.org |

| Photocatalysis | Exploration as components in systems for photocatalytic synthesis, leveraging the stable heterocyclic structure to facilitate chemical transformations driven by light. researchgate.net |

Research in this area would involve synthesizing derivatives of this compound to modulate its electronic band gap, charge carrier mobility, and self-assembly properties, potentially leading to the creation of high-performance materials for next-generation electronic devices.

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The vast and complex datasets generated by HTS and omics technologies are ideally suited for analysis by artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing drug discovery by accelerating the identification and optimization of new chemical entities.

Applications of AI/ML:

Predictive Modeling: ML algorithms can be trained on existing SAR data to build predictive Quantitative Structure-Activity Relationship (QSAR) models. These models can then virtually screen thousands of potential derivatives of this compound, predicting their activity without the need for initial synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, proposing novel structures that incorporate the thiazole-diamine scaffold but are optimized for binding to a specific biological target.

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process. This allows researchers to prioritize candidates with favorable drug-like properties and flag those likely to fail later in development, saving significant time and resources.

Omics Data Analysis: ML is essential for analyzing the complex, high-dimensional data from proteomics, metabolomics, and genomics, helping to identify significant patterns, biomarkers, and mechanisms of action that would be impossible to discern manually. ebrary.net

By integrating AI and ML into the research workflow, scientists can navigate the complexities of compound development more intelligently, making data-driven decisions to design and optimize derivatives of this compound with greater speed and a higher probability of success.

Q & A

Q. Critical Parameters :

- Temperature : Elevated temperatures (80–120°C) enhance reaction kinetics but may increase side products (e.g., over-oxidation).

- Solvent : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but require rigorous drying to avoid hydrolysis.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) are used to isolate the product (>95% purity) .

Which spectroscopic and chromatographic methods are most effective for characterizing structural and purity-related ambiguities in this compound?

Methodological Answer:

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm) and thiazole methyl groups (δ 2.4–2.6 ppm). NOESY or COSY can resolve regiochemical ambiguities in substitution patterns .

- X-ray Crystallography : Definitive proof of structure, as demonstrated in analogous benzene-1,4-diamine derivatives (e.g., COD entries 2212421 and 2232934), which reveal bond angles and planarity of the thiazole-benzene system .

- Purity Analysis :

- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities at 254 nm. Retention times should align with synthetic intermediates (e.g., unreacted diamine or thiazole precursors).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the C-N bond between thiazole and benzene) .

How can computational chemistry resolve contradictions in the compound’s reactivity and electronic properties across experimental studies?

Methodological Answer:

- DFT Calculations : Models (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to explain nucleophilic/electrophilic sites. For example, the electron-withdrawing thiazole group lowers the LUMO energy, favoring electrophilic aromatic substitution at the para-amine position .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents stabilize zwitterionic intermediates in coupling reactions, aligning with experimental yield variations in DMSO vs. toluene .

- Docking Studies : If the compound exhibits biological activity (e.g., kinase inhibition), docking into protein active sites (e.g., EGFR) can rationalize conflicting bioassay results by identifying binding pose dependencies .

What strategies address discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Batch Reproducibility : Ensure synthetic consistency via controlled stoichiometry (e.g., 1:1.05 amine:thiazole ratio) and inert atmosphere to prevent oxidation .

- Assay Standardization :

- Use positive controls (e.g., doxorubicin for cytotoxicity assays) and normalize data to cell viability metrics (MTT/WST-1).

- Validate target engagement via Western blotting (e.g., phosphorylation inhibition in signaling pathways) .

- Meta-Analysis : Cross-reference studies using tools like Web of Science to identify confounding variables (e.g., cell line heterogeneity, serum concentration in culture media) .

How can researchers design experiments to explore the compound’s potential in materials science applications?

Methodological Answer:

- Coordination Chemistry : Screen for metal-binding capacity (e.g., Cu²⁺, Fe³⁺) using UV-Vis titration. The diamine-thiazole motif may act as a bidentate ligand, forming stable complexes with d-block metals .

- Polymer Incorporation : Copolymerize with diacids (e.g., terephthalic acid) via interfacial polymerization. Monitor thermal stability (TGA) and conductivity (impedance spectroscopy) for electronic material potential .

- Surface Functionalization : Immobilize on gold nanoparticles (AuNPs) via thiol-thiazole interactions. Characterize using TEM and surface plasmon resonance (SPR) shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.